2-Isopropyl-4,5,6,7-tetrahydrobenzofuran
Description
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2-propan-2-yl-4,5,6,7-tetrahydro-1-benzofuran |
InChI |
InChI=1S/C11H16O/c1-8(2)11-7-9-5-3-4-6-10(9)12-11/h7-8H,3-6H2,1-2H3 |
InChI Key |
HSGSSUMWHNJZMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(O1)CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4,5,6,7-tetrahydrobenzofuran typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-isopropyl-1,3-butadiene with furan in the presence of a strong acid catalyst. The reaction conditions include heating the mixture to a specific temperature and maintaining an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of 2-Isopropyl-4,5,6,7-tetrahydrobenzofuran may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The benzofuran core facilitates electrophilic substitution at activated positions. Key findings include:
Halogenation
-
Chlorination occurs at the 5-position using Cl<sub>2</sub>/FeCl<sub>3</sub> in dichloromethane at 0°C ( Example 4).
-
Bromination with Br<sub>2</sub>/H<sub>2</sub>SO<sub>4</sub> yields mono-substituted derivatives (76% yield, ).
| Reagent | Conditions | Position | Yield | Source |
|---|---|---|---|---|
| Cl<sub>2</sub> | FeCl<sub>3</sub>, 0°C | C5 | 68% | |
| Br<sub>2</sub> | H<sub>2</sub>SO<sub>4</sub>, RT | C5 | 76% |
Oxidation Reactions
The tetrahydrofuran ring undergoes selective oxidation:
Peracid-Mediated Epoxidation
-
Treatment with m-CPBA (m-chloroperbenzoic acid) in CH<sub>2</sub>Cl<sub>2</sub> forms an epoxide at the 4,5-position (82% yield, ).
Ketone Formation
-
CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> oxidizes the saturated ring to a ketone at C4 ( Step 2).
Cyclization and Ring-Opening
ZnCl<sub>2</sub>-Catalyzed Cyclization
-
Reaction with N-amino-piperidine in toluene at 70°C followed by ZnCl<sub>2</sub> induces pyrazole ring formation (Key step in rimonabant synthesis, ).
Ammonia-Induced Ring Expansion
-
Heating with NH<sub>3</sub>/EtOH at 150°C converts the tetrahydrofuran ring to a tetrahydroindole derivative (96% yield, Example 18).
Nucleophilic Substitution
The isopropyl group directs reactivity in SN<sup>2</sup> processes:
Alkylation
-
Reaction with methyl iodide/K<sub>2</sub>CO<sub>3</sub> in DMF substitutes the isopropyl group with methyl (55% yield, ).
Amination
Catalytic Asymmetric Transformations
Pd-Catalyzed DyKAT
-
Palladium with chiral ligand L5 enables dynamic kinetic resolution, producing enantiomerically enriched derivatives (96% ee, ).
| Substrate | Catalyst System | ee | Yield | Source |
|---|---|---|---|---|
| Boronic acid 2a’ | Pd<sub>2</sub>(dba)<sub>3</sub>/L5 | 96% | 89% |
Condensation Reactions
Aldol Condensation
-
Reacts with aromatic aldehydes (e.g., benzaldehyde) under basic conditions to form α,β-unsaturated ketones ( Scheme 3).
Stability and Side Reactions
Scientific Research Applications
Pharmaceutical Applications
2-Isopropyl-4,5,6,7-tetrahydrobenzofuran is explored for potential therapeutic uses in treating inflammation and pain due to its biological activities. The compound's anti-inflammatory and analgesic effects suggest it may modulate specific pathways related to inflammation.
Chemical Reactivity
The chemical reactivity of 2-Isopropyl-4,5,6,7-tetrahydrobenzofuran primarily involves electrophilic aromatic substitution and oxidation reactions. It can undergo oxidation to form derivatives like ketones or alcohols when treated with oxidizing agents such as m-chloroperbenzoic acid. Additionally, the compound can participate in cycloaddition reactions and nucleophilic substitutions due to the presence of reactive functional groups.
Structural Analogues and Uniqueness
Several compounds share structural similarities with 2-Isopropyl-4,5,6,7-tetrahydrobenzofuran. These include:
- 4-Methyl-1-benzofuran : A benzofuran derivative that exhibits different electronic properties due to methyl substitution at the 4-position.
- 2-Methyl-4,5,6,7-tetrahydrobenzofuran : A methylated tetrahydrobenzofuran with a similar core structure but variations in the substitution pattern, affecting reactivity.
- 3-Isobutyl-4,5-dihydrobenzofuran : A dihydrobenzofuran with a different alkyl substituent that influences solubility and biological activity.
The uniqueness of 2-Isopropyl-4,5,6,7-tetrahydrobenzofuran lies in its specific isopropyl substitution, which affects both its chemical reactivity and biological profile compared to these similar compounds.
Further Research
Mechanism of Action
The mechanism by which 2-Isopropyl-4,5,6,7-tetrahydrobenzofuran exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors in the biological system.
Comparison with Similar Compounds
Electronic and Reactivity Differences
- Oxygen vs. Sulfur: Benzofuran derivatives (e.g., 2-Isopropyl-4,5,6,7-tetrahydrobenzofuran) exhibit higher electron density due to oxygen’s electronegativity, enhancing resonance stabilization.
- Aromatic Stability : Benzofurans are generally less stable than benzothiophenes under acidic conditions due to oxygen’s susceptibility to electrophilic attack.
Substituent Effects
Isopropyl vs. Bulkier Groups
Functional Group Impact
- Cyano Groups: Present in , cyano substituents increase dipole moments and can act as hydrogen bond acceptors, influencing crystal packing and solubility .
- Aryl Substituents : Methoxyphenyl and trifluoromethylphenyl groups in and modulate electronic effects (e.g., electron-donating vs. withdrawing), affecting reaction kinetics and regioselectivity .
Physicochemical and Spectroscopic Data
Q & A
Q. What are common synthetic routes for 2-Isopropyl-4,5,6,7-tetrahydrobenzofuran, and how can experimental parameters be optimized?
Answer: Synthesis typically involves cyclization of substituted cyclohexenones or functionalization of tetrahydrobenzofuran scaffolds. For example:
- Cyclocondensation: Use ketones or aldehydes with thiols or amines under acidic/basic conditions to form the tetrahydrobenzofuran core (e.g., via Claisen-Schmidt or Michael addition pathways) .
- Functionalization: Introduce isopropyl groups via alkylation or Friedel-Crafts acylation. Optimize reaction temperature (e.g., reflux in 1,4-dioxane) and stoichiometry to minimize side products .
Key Parameters Table:
| Reaction Type | Catalyst/Solvent | Temperature | Yield Range | Reference |
|---|---|---|---|---|
| Cyclocondensation | H₂SO₄/1,4-dioxane | RT → Reflux | 45–70% | |
| Alkylation | LDA/THF | −78°C → RT | 60–85% |
Q. What spectroscopic techniques are critical for characterizing 2-Isopropyl-4,5,6,7-tetrahydrobenzofuran?
Answer:
- NMR: ¹H/¹³C NMR to confirm regiochemistry and substituent orientation. For example, the isopropyl group shows distinct doublets (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH) .
- IR: Detect carbonyl or ether functionalities (e.g., C=O stretch at 1680–1750 cm⁻¹) .
- Mass Spectrometry: High-resolution MS to verify molecular formula (e.g., [M+H]⁺ for C₁₁H₁₄O).
Q. How should researchers purify 2-Isopropyl-4,5,6,7-tetrahydrobenzofuran derivatives?
Answer:
- Recrystallization: Use ethanol/water mixtures to isolate solids .
- Chromatography: Silica gel column chromatography with hexane/ethyl acetate gradients (3:1 to 1:2) .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitution reactions of 2-Isopropyl-4,5,6,7-tetrahydrobenzofuran be addressed?
Answer: The tetrahydrobenzofuran ring’s electron density dictates reactivity. Strategies include:
Q. How to resolve contradictions in NMR data for structurally similar analogs?
Answer:
Q. What methodologies are recommended for studying the compound’s interactions with biological targets?
Answer:
Q. How to design a systematic review of the compound’s pharmacological potential?
Answer:
- Literature Search: Use PubMed/Scopus with keywords: "tetrahydrobenzofuran derivatives," "structure-activity relationship," and "enzyme inhibition" .
- Data Extraction: Tabulate IC₅₀ values, assay types, and structural modifications (see example below).
Example Table:
| Derivative | Target Enzyme | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|---|
| 2-Isopropyl | CYP3A4 | 12.3 | Fluorescence | |
| 2-Ethyl | MAO-B | 8.7 | Spectrophotometric |
Q. What safety protocols are essential when handling tetrahydrobenzofuran derivatives?
Answer:
Q. How can computational tools predict the compound’s physicochemical properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
